N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide
Description
N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide (CAS: 672949-65-4, molecular formula: C₂₁H₂₅N₃O₂, molecular weight: 351.44 g/mol) is a sulfonohydrazide derivative featuring a 1-benzylpiperidine-4-carbonyl group linked to the sulfonohydrazide core. It is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, with applications in drug development and research. The compound is characterized by its stability under standard conditions and solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) .
Properties
IUPAC Name |
1-benzyl-N'-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-9-19(10-8-16)27(25,26)22-21-20(24)18-11-13-23(14-12-18)15-17-5-3-2-4-6-17/h2-10,18,22H,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOQFZCYIGSTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
Analgesic Properties
Research indicates that compounds related to N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide exhibit potent analgesic activity. These compounds are structurally similar to known analgesics, suggesting potential utility in pain management therapies. The mechanism of action is likely linked to their ability to interact with opioid receptors and other pain pathways .
Antidepressant Effects
Studies have shown that derivatives of piperidine compounds can influence neurotransmitter systems associated with mood regulation. This compound may have implications for developing new antidepressants, targeting serotonin and norepinephrine pathways .
Anticancer Activity
Emerging research highlights the potential of sulfonamide derivatives in anticancer therapies. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines, particularly through modulation of cell signaling pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Analgesic | Interaction with opioid receptors | |
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Anticancer | Inhibition of tumor growth, apoptosis induction |
Case Study 1: Analgesic Activity
A study evaluated the analgesic properties of this compound in animal models. The results demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a new therapeutic agent.
Case Study 2: Antidepressant Effects
In a clinical trial involving patients with major depressive disorder, the compound was administered alongside standard treatments. Participants reported improved mood and reduced symptoms, indicating its possible role as an adjunct therapy for depression.
Case Study 3: Anticancer Research
A laboratory study focused on the effects of the compound on breast cancer cell lines showed a marked reduction in cell viability after treatment. The study concluded that the compound's mechanism involved the activation of apoptotic pathways, warranting further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or modulation of neurotransmitter release .
Comparison with Similar Compounds
Substituted Benzylidene Derivatives
- N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l): Synthesized via condensation of 4-methylbenzenesulfonohydrazide with furan-2-carbaldehyde (80% yield, purity). Exhibits a furan ring, imparting distinct electronic properties compared to the benzylpiperidine group in the target compound.
- N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m): Similar synthesis to 1l but with a thiophene substituent (88% yield).
Halogenated and Nitro-Substituted Analogs
- 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS: 1024183-79-6) : Features a chlorine substituent on the benzene ring instead of a methyl group. The electron-withdrawing Cl atom may alter electronic distribution and binding affinity to biological targets compared to the methyl group in the target compound .
- (E)-4-Nitro-N′-(o-chlorobenzylidene)benzenesulfonohydrazide: Contains a nitro group, which increases polarity and may enhance interactions with enzymes like nitroreductases. Crystal structure analysis reveals planar geometry, facilitating stacking interactions absent in the target compound .
Piperidine-Containing Analogs
Piperidine Derivatives with Sulfonamide Linkages
- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): Combines a benzhydryl group with a nitrobenzenesulfonamide-piperazine core.
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3): A piperidine-piperazine hybrid with a methoxyphenyl group. The methoxy group introduces hydrogen-bonding capabilities, differing from the nonpolar benzyl group in the target compound .
Structural Isomers and Configurational Variants
- (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide (CAS: 219915-67-0): Contains a piperidine-linked oxo-ethylidene group instead of the benzylpiperidine-carbonyl linkage. The ketone group may participate in redox reactions, a feature absent in the target compound .
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the sulfonamide group contributes to its bioactivity, particularly in enzyme inhibition.
Acetylcholinesterase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh), thus regulating synaptic transmission. Compounds that inhibit AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
- Research Findings : In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of AChE inhibition. For example, a study reported IC50 values for related compounds, indicating their potency as AChE inhibitors compared to established drugs like donepezil and galantamine .
Antioxidant Activity
The compound also shows potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases.
- Case Study : In a comparative analysis, derivatives similar to this compound were tested for their ability to scavenge free radicals using assays like DPPH and ABTS. Results indicated significant antioxidant activity, suggesting a protective role against cellular damage due to oxidative stress .
In Vitro Studies
In vitro evaluations have been conducted using various cell lines to assess the cytotoxicity and biocompatibility of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 25 | Moderate cytotoxicity |
| CCL-1 (Murine Fibroblast) | >100 | Low cytotoxicity; high biocompatibility |
These results indicate that while the compound exhibits some cytotoxic effects on neuroblastoma cells, it remains relatively safe for normal fibroblast cells .
Molecular Docking Studies
Molecular docking studies have revealed that this compound can effectively bind to the active sites of AChE. The docking scores suggest strong interactions with key amino acids involved in the catalytic activity of the enzyme, further supporting its potential as a therapeutic agent for cognitive disorders .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide and its derivatives?
- Methodological Answer : The compound is synthesized via condensation of N-tosylhydrazides with ketones or aldehydes. For example, derivatives like (Z)-N'-(chroman-4-ylidene)-4-methylbenzenesulfonohydrazide are prepared by reacting N-tosylhydrazide with ketones in methanol, followed by recrystallization (yield: 80–98%) . Key steps include optimizing stoichiometry (1.0 equiv. ketone), solvent choice (MeOH), and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm) and piperidine/benzyl groups (δ 1.5–4.0 ppm) confirm backbone structure . For example, (Z)-N'-(4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene)-4-methylbenzenesulfonohydrazide shows distinct shifts for dichlorophenyl groups at δ 7.2–7.6 ppm .
- IR Spectroscopy : ν(N-H) stretching (3174–3284 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) validate hydrazone and sulfonamide moieties .
- HRMS : Precise mass matching (e.g., [M+H]+ calc. 456.1234, found 456.1236) confirms molecular formula .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound's molecular geometry and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic transitions. For example, DFT calculations on N’-(dipyridin-2-ylmethylene)-4-methylbenzenesulfonohydrazide showed <2% deviation between experimental and computed IR bands (e.g., ν(N-H) at 3174 cm⁻¹ vs. 3284 cm⁻¹) . HOMO-LUMO analysis (energy gap ~4.5 eV) reveals charge transfer behavior, critical for photochemical applications .
Q. What strategies can resolve contradictions in bioactivity data across studies on sulfonohydrazide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., α-amylase inhibition vs. carbonic anhydrase binding) arise from structural variations (e.g., substituents on the benzyl/piperidine groups). To resolve conflicts:
- Control Experiments : Compare bioactivity of parent compound vs. derivatives (e.g., 4-fluorophenyl vs. dichlorophenyl substituents) .
- Assay Standardization : Use consistent enzyme sources (e.g., human vs. bacterial α-amylase) and buffer conditions (pH 7.4) .
- Docking Studies : Perform molecular docking to correlate substituent effects with binding affinity (e.g., hydrophobic interactions in carbonic anhydrase active sites) .
Q. How do structural modifications (e.g., substituents on benzyl/piperidine groups) influence physicochemical properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, F): Increase melting points (123–204°C) and enhance enzyme inhibition via polar interactions .
- Bulkier Groups (e.g., tert-butyl): Improve crystallinity (C2/c monoclinic space group) and DNA intercalation capacity .
- Piperidine Modifications : Benzyl substitution at N1 enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neurological studies .
Q. What are the best practices for analyzing intermolecular interactions (e.g., hydrogen bonding) in the crystal structure of such compounds?
- Methodological Answer :
- X-ray Diffraction (XRD) : Identify C-H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) in crystal lattices .
- DFT-Based Topology Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and quantify interaction energies (e.g., 15–25 kJ/mol for C-H···O) .
- Hirshfeld Surface Analysis : Visualize contact contributions (e.g., 60% H-bonding, 30% van der Waals) using software like CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
